Methyl Thiomorpholine-2-carboxylate

Description

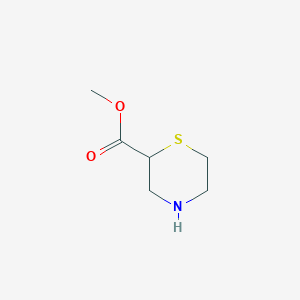

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

methyl thiomorpholine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |

InChI Key |

JDDPMBAIPZTAGP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Thiomorpholine 2 Carboxylate and Its Analogues

De Novo Synthesis Routes to the Thiomorpholine-2-carboxylate Scaffold

The fundamental challenge in synthesizing methyl thiomorpholine-2-carboxylate lies in the stereoselective construction of the heterocyclic ring with the desired substitution pattern. One notable approach involves a polymer-supported synthesis, which has been successfully applied to the preparation of thiomorpholine-3-carboxylic acid derivatives. nih.gov This method utilizes an immobilized amino acid, such as Fmoc-Cys(Trt)-OH, as a starting material. Following solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, cleavage from the resin with a reagent cocktail containing triethylsilane can lead to the stereoselective formation of the thiomorpholine (B91149) carboxylic acid. nih.gov While this method focuses on the 3-carboxy isomer, it provides a strong foundation for adapting solid-phase techniques to the synthesis of the 2-carboxy analogue.

Another versatile strategy for the construction of the thiomorpholine ring involves the reaction of a β-amino-thiol with a suitable two-carbon electrophile. For instance, the reaction of cysteine methyl ester with a dielectrophile like 1,2-dibromoethane (B42909) in the presence of a base can, in principle, lead to the formation of the desired thiomorpholine-2-carboxylate ring system. The success of such a cyclization is often dependent on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A continuous flow synthesis approach has been developed for the parent thiomorpholine, which involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. nih.gov This methodology, while not directly yielding the carboxylated derivative, highlights the potential of flow chemistry for the safe and efficient production of the core thiomorpholine scaffold from inexpensive starting materials. nih.gov Adaptation of this method to incorporate a carboxylate functionality, for example by using a β-thiol-α-amino acid derivative, could provide a direct route to the target molecule.

Synthetic Transformations for Oxidation of the Sulfur Atom

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) or a sulfone can significantly modulate the physicochemical and biological properties of the molecule. mdpi.com The resulting thiomorpholine-1,1-dioxide derivatives are of particular interest in drug design. thieme-connect.comnbinno.comontosight.ai

Preparation of Methyl 1,1-Dioxothiomorpholine-2-carboxylate

The oxidation of this compound to its corresponding 1,1-dioxide can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.org Common reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, potassium permanganate (B83412), and meta-chloroperoxybenzoic acid (m-CPBA). nbinno.comgoogle.com A patented method describes the oxidation of an N-protected thiomorpholine to the corresponding 1,1-dioxide using potassium permanganate in a batch-wise addition to control the reaction exotherm. google.com This procedure typically involves the protection of the nitrogen atom to prevent its oxidation, followed by the oxidation of the sulfur atom and subsequent deprotection.

A general procedure for the oxidation of a sulfide (B99878) to a sulfone might involve dissolving the starting this compound in a suitable solvent, such as acetic acid or a mixture of acetone (B3395972) and water, followed by the slow addition of an oxidizing agent like potassium permanganate or hydrogen peroxide at a controlled temperature. google.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product, methyl 1,1-dioxothiomorpholine-2-carboxylate, is isolated through standard workup procedures, which may include filtration of inorganic byproducts, extraction, and purification by crystallization or chromatography.

| Starting Material | Oxidizing Agent | Solvent | Key Conditions | Product |

| N-protected Thiomorpholine | Potassium Permanganate | Water/Organic co-solvent | Batch-wise addition, controlled temperature | N-protected Thiomorpholine-1,1-dioxide |

| Generic Sulfide | Hydrogen Peroxide | Acetic Acid | Room temperature or gentle heating | Sulfone |

| Generic Sulfide | Potassium Permanganate | Acetone/Water | Controlled addition | Sulfone |

Synthesis of Substituted Methyl 1,1-Dioxothiomorpholine-2-carboxylate Derivatives

The synthesis of substituted methyl 1,1-dioxothiomorpholine-2-carboxylate derivatives can be approached in two primary ways: by oxidizing a pre-functionalized this compound or by functionalizing the pre-formed methyl 1,1-dioxothiomorpholine-2-carboxylate. The former approach allows for a wider range of substitution patterns to be introduced on the thiomorpholine ring prior to the oxidation step. For instance, N-alkylation or N-acylation of this compound can be performed, followed by oxidation of the sulfur atom as described in the previous section.

The reactivity of the thiomorpholine-1,1-dioxide ring system also allows for further modifications. For example, the nitrogen atom of methyl 1,1-dioxothiomorpholine-2-carboxylate can be functionalized through reactions such as reductive amination or coupling with various electrophiles.

Esterification and Amidation Strategies at the Carboxylate Moiety

The carboxylate group of this compound provides a versatile handle for further chemical modifications, including the synthesis of amides and other ester derivatives. These transformations can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of Thiomorpholine-2-carboxamide Derivatives

The conversion of the methyl ester of thiomorpholine-2-carboxylate to the corresponding carboxamide can be achieved through several standard synthetic methods. A common approach is the direct aminolysis of the ester with an amine. This reaction is typically carried out by heating the methyl ester with the desired amine, either neat or in a suitable solvent. The reaction can be catalyzed by the amine itself or by the addition of a Lewis acid.

Alternatively, a two-step procedure involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation, is often more efficient and versatile. The hydrolysis can be performed under basic conditions using reagents like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF. mdpi.com The resulting thiomorpholine-2-carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). jchemrev.com

| Reagent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling reagent for the formation of amide bonds from carboxylic acids and amines. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide (B86325) that facilitates amide bond formation, with the urea (B33335) byproduct being easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | A phosphonium-based coupling reagent known for its high efficiency and low racemization in peptide synthesis. |

Chemical Modifications of the Methyl Ester Group

Beyond amidation, the methyl ester group of this compound can undergo various other chemical transformations. Transesterification can be employed to replace the methyl group with other alkyl or aryl groups, which can be useful for altering the steric and electronic properties of the molecule. This is typically achieved by heating the methyl ester in an excess of the desired alcohol in the presence of an acid or base catalyst.

Reduction of the methyl ester to the corresponding primary alcohol, hydroxymethylthiomorpholine, can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). This transformation opens up further avenues for derivatization, as the resulting alcohol can be subjected to a wide range of reactions, including etherification, acylation, and oxidation.

Stereoselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric syntheses to produce enantiomerically pure compounds like this compound is a critical objective in medicinal and organic chemistry. nih.govyoutube.com Asymmetric synthesis aims to create a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological effects. youtube.com

While specific literature detailing the asymmetric synthesis of this compound is not extensively covered, general principles of stereoselective synthesis can be applied. Key strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids (e.g., cysteine), which already possess the desired stereocenter.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter has been formed.

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient method. nih.gov

Recent advancements in asymmetric catalysis have seen the rise of copper hydride-catalyzed enantioselective reactions for the synthesis of other chiral sulfur-containing heterocycles like thiochromanes. nih.gov For instance, the enantioselective hydroallylation of 2H-thiochromenes using a copper(I) chloride/(R,R)-Ph-BPE catalyst system has been shown to produce chiral thiochromanes in high yields (up to 91%) and excellent enantioselectivities (up to 99% ee). nih.gov Such methodologies could potentially be adapted for the stereoselective functionalization of a thiomorpholine precursor.

Another powerful technique is the diastereoselective researchgate.netmdpi.com-sigmatropic rearrangement. This method has been successfully used to synthesize α-mercapto γ-unsaturated phosphonates with diastereoselectivity up to 88% by using a chiral dimenthylphosphonyl ester group. nih.gov The principles of this carbanionic rearrangement could be explored for establishing the stereocenter in chiral thiomorpholine derivatives.

Development of Novel Reaction Conditions for Thiomorpholine Formation (e.g., Photocatalysis)

Traditional methods for forming the thiomorpholine ring often require harsh conditions or multiple steps. Modern synthetic chemistry is increasingly focused on developing milder and more efficient reaction conditions, with photocatalysis emerging as a powerful tool. beilstein-journals.org

A key reaction that benefits from photocatalysis is the thiol-ene reaction, which involves the addition of a thiol to an alkene. researchgate.net This reaction proceeds via a free-radical mechanism and is an example of "click chemistry" due to its high yields and tolerance for various functional groups. nih.gov Visible-light photoredox catalysis, in particular, offers a sustainable and mild pathway for initiating these reactions. beilstein-journals.org

Researchers have developed a continuous flow procedure for generating thiomorpholine using a photocatalytic thiol-ene reaction as the key step. nih.govacs.org The process involves the reaction of cysteamine hydrochloride with vinyl chloride, initiated by a photocatalyst, to form a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. This intermediate undergoes subsequent base-mediated cyclization to yield thiomorpholine. nih.gov

A variety of photocatalysts can be used, including transition metal complexes like Ru(bpy)₃Cl₂ and inorganic semiconductors such as titanium dioxide (TiO₂) and bismuth oxide (Bi₂O₃). researchgate.netmdpi.combeilstein-journals.org However, to avoid potentially toxic and expensive heavy metals, recent efforts have focused on inexpensive organic dyes. nih.gov 9-Fluorenone (B1672902) has been identified as a highly effective and cost-efficient metal-free photocatalyst for the thiol-ene reaction in thiomorpholine synthesis. nih.govacs.org The reaction can be performed under highly concentrated conditions (4 M) with a very low catalyst loading (0.1–0.5 mol %), achieving a quantitative yield of the intermediate. nih.govacs.org

The efficiency of the photocatalytic synthesis of the thiomorpholine precursor is influenced by several factors, as detailed in the following table based on optimization studies.

| Entry | Catalyst (9-FL) | Substrate Conc. (M) | Irradiation (nm) | Yield (%) |

| 1 | 1 mol % | 1 | 365 | 87 |

| 2 | 1 mol % | 4 | 365 | 100 |

| 3 | 0.1 mol % | 4 | 365 | 98 |

| 4 | None | 1 | 365 | 58 |

| 5 | None | 4 | 365 | 98 |

| 6 | 1 mol % | 4 | 405 | 100 |

| 7 | None | 4 | 405 | 54 |

This table is adapted from data presented in a study on the continuous flow synthesis of thiomorpholine. nih.gov The yield refers to the formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

The data demonstrates that while the reaction can proceed without a photocatalyst at high concentrations (Entry 5), the presence of 9-fluorenone ensures a quantitative yield even with lower energy 405 nm light (Entry 6) and allows for very low catalyst loadings. nih.gov This photocatalytic approach represents a significant advancement, enabling a more robust, efficient, and scalable synthesis of the core thiomorpholine scaffold. nih.gov

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Thiomorpholine |

| 9-Fluorenone |

| Cysteamine hydrochloride |

| Vinyl chloride |

| 2-(2-chloroethylthio)ethylamine hydrochloride |

| Ru(bpy)₃Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II)) |

| Ru(bpy)₃(PF₆)₂ |

| Titanium dioxide (TiO₂) |

| Bismuth oxide (Bi₂O₃) |

| Thiochromanes |

| 2H-Thiochromenes |

| Copper(I) chloride |

| (R,R)-Ph-BPE |

| α-mercapto γ-unsaturated phosphonates |

| Cysteine |

| Diisopropylamine |

| n-Butyllithium |

| Methyl propionate |

| Methyl formate |

Mechanistic Chemistry and Reaction Pathway Elucidation

Unraveling Reaction Mechanisms in Thiomorpholine-2-carboxylate Synthesis

The synthesis of the thiomorpholine (B91149) ring, the core scaffold of Methyl Thiomorpholine-2-carboxylate, can be achieved through several mechanistic pathways. One prominent and modern approach involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence. nih.govnih.gov This process begins with the reaction between an amino thiol, such as cysteamine (B1669678), and an alkene. nih.gov

The key initial step is a photochemical thiol-ene reaction, which proceeds via a free-radical mechanism. acs.orgacs.org This reaction can be initiated by UV irradiation or a chemical additive, and it is known for its high yield and tolerance to various solvents. acs.org The reaction of cysteamine hydrochloride with vinyl chloride, for example, generates a half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. nih.govacs.org The subsequent and final step is an intramolecular cyclization of this intermediate. This ring-closure is typically base-mediated, where the amine nitrogen acts as a nucleophile, displacing the chloride to form the six-membered thiomorpholine ring. nih.govnih.govchemrxiv.org

Another established pathway involves the reaction of ethyl mercaptoacetate (B1236969) with aziridine (B145994) to form thiomorpholin-3-one, which can then be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the thiomorpholine scaffold. nih.govacs.org While this method produces a related structure, adapting it for a 2-carboxylate derivative would require a different starting material strategy.

A highly relevant strategy for obtaining carboxylated thiomorpholines is through solid-phase synthesis. For instance, the synthesis of thiomorpholine-3-carboxylic acid derivatives has been demonstrated starting from immobilized Fmoc-Cys(Trt)-OH. nih.gov This approach involves N-alkylation and N-acylation/sulfonylation on the solid support, followed by cleavage from the resin, which induces cyclization. nih.gov A similar strategy, starting with an appropriate cysteine-derived ester, could mechanistically lead to this compound.

The table below summarizes findings from a base screening for the cyclization step in a continuous flow synthesis of thiomorpholine, highlighting the impact of different reagents on the reaction's efficiency.

| Base | Equivalents | Temperature (°C) | Time (min) | NMR Yield (%) | Notes |

| Et₃N | 2 | 100 | 5 | 86-89 | Precipitation observed, unsuitable for flow protocol. acs.org |

| DIPEA | 2 | 100 | 5 | 86-89 | Suitable for flow protocol. nih.govacs.org |

| DBU | 2 | 100 | 5 | 86-89 | Suitable for flow protocol. acs.org |

Investigating Radical and Ionic Pathways in Derivatization Reactions

The derivatization of this compound can proceed through both radical and ionic mechanisms, allowing for modification at the nitrogen, sulfur, or carbon atoms of the ring.

Ionic Pathways:

N-Substitution: The secondary amine within the thiomorpholine ring is a nucleophilic center, readily participating in ionic reactions. N-acylation or N-sulfonylation can be achieved using acyl chlorides or sulfonyl chlorides. nih.gov N-alkylation is also a common transformation. These reactions are fundamental for building more complex molecules on the thiomorpholine scaffold. jchemrev.com

S-Oxidation: The sulfur atom, a thioether, can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties and conformation of the ring and proceeds through an ionic mechanism involving attack by an oxidizing agent like a peroxy acid.

Radical Pathways: Radical reactions offer alternative routes for C-C bond formation and functionalization. The general principle of radical reactions often involves initiation, propagation, and termination steps. mdpi.com For instance, a radical can be generated on a carbon atom of the thiomorpholine ring, which can then undergo further reactions, such as addition to an unsaturated moiety. mdpi.com While specific studies on radical derivatization of this compound are not extensively detailed, analogous systems provide insight. For example, photoredox-mediated Giese-type reactions have been used for the diastereoconvergent construction of highly decorated morpholines, a process that relies on radical intermediates. acs.org This suggests that similar photoredox catalysis could be employed to create carbon-centered radicals on the thiomorpholine ring for further functionalization.

Role of Catalysts and Reagents in Stereocontrol and Yield Optimization

The control of stereochemistry and the optimization of reaction yields are central to the practical synthesis of specific isomers of this compound. Catalysts and reagents play a pivotal role in achieving these goals.

Yield Optimization: In the continuous flow synthesis of the thiomorpholine ring, the choice of photocatalyst is crucial for maximizing the yield of the initial thiol-ene reaction. While metal-based catalysts like Ru(bpz)₃(PF₆)₂ are effective, inexpensive organic photocatalysts such as 9-fluorenone (B1672902) have been successfully employed to achieve quantitative yields of the intermediate at high concentrations (4 M) with low catalyst loading (0.1–0.5 mol %). nih.govnih.govacs.org The choice of base for the subsequent cyclization step is also critical for yield and process viability, with reagents like DIPEA being preferred in flow chemistry to avoid precipitation issues encountered with others like triethylamine. acs.org

Stereocontrol: Achieving stereoselectivity is essential when multiple chiral centers are present. In the synthesis of morpholine (B109124) and thiomorpholine-3-carboxylic acids, stereocontrol has been demonstrated through the use of specific reagents during the cleavage and cyclization step. nih.gov A notable example is the inclusion of triethylsilane in the cleavage cocktail during a solid-phase synthesis, which resulted in the stereoselective formation of the final cyclic product. nih.gov This stereochemical outcome is often dictated by the avoidance of steric strain (like A¹,³ strain) and the influence of electronic factors such as the anomeric effect, particularly in related morpholine syntheses. acs.org The specific configuration of newly formed stereocenters can be determined through detailed stereochemical studies. nih.gov

The following table details the effect of catalysts on the photochemical synthesis of the thiomorpholine precursor.

| Catalyst | Type | Loading (mol %) | Conditions | Yield | Reference |

| 9-Fluorenone | Organic Photocatalyst | 0.1 - 0.5 | 4 M concentration, continuous flow | Quantitative | nih.govnih.gov |

| Ru(bpz)₃(PF₆)₂ | Metal Photocatalyst | Not specified | Cysteine methyl ester substrate | Effective | acs.org |

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Reactions

Intramolecular Cyclization: The formation of the thiomorpholine ring is fundamentally an intramolecular cyclization reaction. nih.govresearchgate.net In the pathway starting from cysteamine and vinyl chloride, the key cyclization is a base-mediated intramolecular nucleophilic substitution. nih.govacs.org After the initial thiol-ene addition forms the 2-(2-chloroethylthio)ethylamine intermediate, a base is introduced to deprotonate the ammonium (B1175870) group, freeing the amine to act as an intramolecular nucleophile. nih.govacs.org The nitrogen then attacks the carbon bearing the chlorine atom, displacing it and forming the six-membered thiomorpholine ring. nih.govacs.org This type of reaction is a classic example of an intramolecular Sₙ2 reaction. Similar intramolecular hydroalkoxylation/hydrothioalkoxylation reactions, mediated by catalysts like boron trifluoride etherate, are also used to form thiomorpholine rings from nitrogen-tethered alkenes. organic-chemistry.org

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in These can be classified based on the migrating group, such as nucleophilic (anionotropic) or electrophilic (cationotropic) rearrangements. mvpsvktcollege.ac.in While specific studies on the rearrangement reactions of this compound are not prominent in the literature, the principles of rearrangement can be applied. For example, if a related derivative were synthesized, such as a ketoxime, it could potentially undergo a Beckmann rearrangement in an acidic medium to yield an N-substituted amide. mvpsvktcollege.ac.in Similarly, Baeyer-Villiger oxidation or rearrangement, which involves the migration of an alkyl group from a carbonyl carbon to an electron-deficient oxygen, is a plausible transformation for a ketone-containing thiomorpholine derivative. wiley-vch.de Determining whether a rearrangement is intramolecular or intermolecular is typically achieved through crossover experiments. mvpsvktcollege.ac.in

Computational and Theoretical Chemical Investigations

Quantum Chemical Characterization of Methyl Thiomorpholine-2-carboxylate

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For this compound, these calculations, typically performed using Density Functional Theory (DFT), provide a wealth of information. Key molecular descriptors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are determined.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms due to their lone pairs of electrons, while the LUMO is likely to be distributed over the carbonyl group of the ester.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylate group and the sulfur atom, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen (if present and not substituted).

A representative table of calculated quantum chemical properties for a related thiomorpholine (B91149) derivative is presented below. These values provide an estimation of the expected properties for this compound.

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are representative and based on computational studies of analogous thiomorpholine structures. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energetic Profiles

The thiomorpholine ring, like cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. The substituent at the 2-position, the methyl carboxylate group, can exist in either an axial or equatorial position in the chair conformation. Computational methods are employed to determine the relative energies of these different conformers and thus predict the most stable three-dimensional structure of the molecule.

A detailed conformational analysis of thiomorpholine has shown that the chair conformation is significantly more stable than the boat conformation. researchgate.net For this compound, the chair conformation with the methyl carboxylate group in the equatorial position is expected to be the most stable due to the minimization of steric hindrance. The axial conformer would experience 1,3-diaxial interactions with the hydrogen atoms on the ring, leading to a higher energy state.

The energetic profile can be calculated by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds, such as the C-N or C-S bonds in the ring, or the bond connecting the carboxylate group to the ring. This analysis helps to identify the energy barriers between different conformations.

The following table summarizes the expected relative energies for the major conformers of this compound, based on studies of similar thiomorpholine derivatives.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 (most stable) |

| Chair | Axial | 1.5 - 2.5 |

| Boat | - | > 5.0 |

Note: These energy values are illustrative and based on the conformational analysis of thiomorpholine and its derivatives. researchgate.net The actual energy differences for this compound may vary.

Theoretical Calculations of Thermodynamic Properties Relevant to Reactivity

Theoretical calculations can provide valuable data on the thermodynamic properties of this compound, which are essential for understanding its behavior in chemical reactions. Properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can be calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations.

A joint experimental and computational study on morpholine (B109124) and thiomorpholine has established a methodology for determining their gas-phase standard molar enthalpies of formation. researchgate.net These studies show a good agreement between calculated and experimental values, validating the computational approach. researchgate.net By applying similar computational methods, the thermodynamic properties of this compound can be predicted.

These calculated thermodynamic properties are crucial for predicting the equilibrium constants and spontaneity of reactions involving this compound. For instance, the calculated enthalpy of reaction can indicate whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction can predict the position of the chemical equilibrium.

A table of representative calculated thermodynamic properties for thiomorpholine is provided below to illustrate the type of data that can be obtained for this compound.

| Thermodynamic Property | Representative Value | Unit |

| Standard Enthalpy of Formation (gas) | -15.0 | kJ/mol |

| Standard Entropy (gas) | 320.0 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | 80.0 | kJ/mol |

Note: The values in this table are for the parent compound, thiomorpholine, as reported in a detailed computational and experimental study. researchgate.net These serve as a reference for the expected range of values for its derivatives.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of reaction intermediates and transition states. For reactions involving this compound, such as N-alkylation, acylation, or reactions at the carboxylate group, computational modeling can provide a step-by-step understanding of the reaction pathway.

By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products. The transition state, which is a maximum on the reaction coordinate but a minimum in all other degrees of freedom, represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides insights into the geometry of the reacting molecules at the point of highest energy.

For example, in an SN2 reaction at the nitrogen atom of this compound, computational modeling can be used to visualize the approach of the electrophile and the simultaneous breaking of the N-H bond (if present) and formation of the new N-C bond. The calculated activation energy for this process would be a key determinant of the reaction rate.

Application of In Silico Methods for Molecular Interaction Prediction

In silico methods, particularly molecular docking, are widely used to predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. These methods are crucial in the field of drug discovery and design.

Molecular docking simulations involve placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations to find the most stable binding mode. The stability of the ligand-receptor complex is evaluated using a scoring function, which estimates the binding affinity. These simulations can predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Role As a Versatile Building Block in Complex Chemical Synthesis

Methyl Thiomorpholine-2-carboxylate as a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality of this compound, arising from the stereocenter at the C2 position, makes it a valuable precursor for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug discovery and development, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The thiomorpholine (B91149) ring can serve as a rigid and predictable chiral scaffold, influencing the stereochemical outcome of reactions at other parts of the molecule. While direct examples of asymmetric synthesis originating from this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis using similar chiral building blocks are well-established. For instance, chiral amino acids, which share structural similarities with the core of this compound, are widely used as chiral synthons. researchgate.net

The synthetic strategy would typically involve the use of the enantiomerically pure form of this compound to introduce chirality into a target molecule. This can be achieved through various transformations, such as alkylation or acylation at the nitrogen atom, or by using the carboxylate group to form amide bonds with other chiral molecules. The predictable conformation of the thiomorpholine ring can provide effective stereocontrol during these reactions.

Table 1: Potential Asymmetric Transformations Utilizing Chiral Thiomorpholine Scaffolds

| Reaction Type | Reagent/Catalyst | Potential Product | Stereochemical Control |

| N-Alkylation | Chiral alkyl halide | N-substituted chiral thiomorpholine | High diastereoselectivity |

| N-Acylation | Chiral acyl chloride | Chiral amide derivative | High diastereoselectivity |

| Michael Addition | α,β-Unsaturated ester | β-amino acid derivative | Enantioselective addition |

It is plausible that derivatives of this compound could be employed as chiral ligands in metal-catalyzed asymmetric reactions, a common strategy for achieving high enantioselectivity. mdpi.com

Integration into Heterocyclic Compound Libraries

The synthesis of libraries of structurally diverse heterocyclic compounds is a cornerstone of modern drug discovery. nih.gov this compound is an ideal building block for the generation of such libraries due to its multiple points of diversification. The secondary amine, the carboxylate group, and the sulfur atom can all be functionalized to create a wide range of analogs.

The integration of the thiomorpholine moiety into larger heterocyclic systems can be achieved through various synthetic strategies. For example, the nitrogen atom can participate in condensation reactions with dicarbonyl compounds to form fused bicyclic or polycyclic systems. The carboxylate group can be converted into an amide, which can then undergo further cyclization reactions.

A study on the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives highlights the feasibility of generating libraries of these scaffolds. nih.gov This solid-phase approach allows for the efficient and systematic variation of substituents, leading to a large number of distinct compounds for biological screening. nih.gov Similar strategies could be readily adapted for this compound to generate libraries of novel thiomorpholine-containing heterocycles. mdpi.comnih.gov

Table 2: Exemplary Strategies for Heterocyclic Library Synthesis from Thiomorpholine Precursors

| Starting Material | Reaction Sequence | Resulting Heterocyclic Scaffold |

| Thiomorpholine-3-carboxylic acid derivative | N-alkylation followed by intramolecular cyclization | Fused bicyclic thiomorpholine |

| This compound | Amide coupling followed by Pictet-Spengler reaction | Spiro-thiomorpholine indole |

| N-Acyl-thiomorpholine | Bischler-Napieralski reaction | Dihydroisoquinoline-fused thiomorpholine |

Utilization in Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid construction of complex molecules from three or more starting materials in a single step. youtube.comresearchgate.netrsc.org These reactions are highly valued for their atom economy, efficiency, and their ability to generate structural diversity. rsc.org

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not explicitly reported, its structural motifs suggest its potential as a valuable component. The primary amine functionality, after deprotection of a suitable N-protecting group, and the carboxylic acid (after hydrolysis of the methyl ester) are key reactive groups in these transformations. researchgate.netnih.govbaranlab.orgresearchgate.netnih.gov

For instance, the corresponding thiomorpholine-2-carboxylic acid could potentially serve as the acid component in an Ugi four-component reaction (U-4CR). This would lead to the formation of complex peptide-like structures incorporating the thiomorpholine scaffold. The general mechanism of the Ugi reaction involves the condensation of an aldehyde and an amine to form a Schiff base, which is then protonated by a carboxylic acid and attacked by an isocyanide. researchgate.net

Table 3: Potential Application of Thiomorpholine-2-carboxylic Acid in a Ugi Four-Component Reaction

| Aldehyde | Amine | Isocyanide | Potential Product |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | α-Acylamino amide containing a thiomorpholine moiety |

| Isobutyraldehyde | Cyclohexylamine | Benzyl isocyanide | Dipeptide-like structure with an embedded thiomorpholine ring |

Similarly, in a Passerini three-component reaction, thiomorpholine-2-carboxylic acid could react with an aldehyde or ketone and an isocyanide to yield α-acyloxy carboxamides. nih.gov The ability to introduce the thiomorpholine ring system into complex molecular frameworks through MCRs would significantly enhance its utility in generating diverse compound libraries for biological screening. researchgate.net

Exploiting the Carboxylate Functionality as a Directing Group

The carboxylate group of this compound, or its corresponding carboxylic acid, can be strategically employed as a directing group in organic synthesis. Directed metalation, particularly directed ortho-metalation (DoM), is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgrsc.org In this process, a functional group on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

While the thiomorpholine ring itself is not aromatic, the principle of directed metalation can be extended to the functionalization of aromatic rings attached to the thiomorpholine nitrogen. If an aromatic group were introduced at the N4 position of this compound, the carboxylate group at C2 could potentially act as a directing group, influencing the regioselectivity of lithiation on the N-aryl substituent. This would allow for the controlled introduction of various electrophiles at a specific position on the aromatic ring.

The strength of a directing group is a critical factor in the success of a DoM reaction. Carboxylate and related amide functionalities are known to be effective directing groups. nih.gov For example, aryl O-carbamates are among the most powerful directing groups in DoM chemistry. nih.gov

Table 4: Potential Directed ortho-Metalation of N-Aryl Thiomorpholine Carboxylates

| N-Aryl Substituent | Lithiating Agent | Electrophile | Potential Product |

| Phenyl | n-Butyllithium | Trimethylsilyl chloride | ortho-Silylated N-phenyl thiomorpholine |

| 4-Methoxyphenyl | sec-Butyllithium/TMEDA | Iodine | ortho-Iodinated N-(4-methoxyphenyl) thiomorpholine |

| 2-Pyridyl | Lithium diisopropylamide | Benzaldehyde | ortho-Hydroxybenzyl N-(2-pyridyl) thiomorpholine |

This strategy would provide a powerful method for the synthesis of highly substituted N-aryl thiomorpholine derivatives with precise control over the substitution pattern, further expanding the synthetic utility of this compound as a versatile building block.

Biological Relevance and Molecular Mechanism Research Excluding Prohibited Information

Thiomorpholine (B91149) Scaffolds in Bioactive Compound Development

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel bioactive compounds. Its presence can significantly influence a molecule's pharmacological profile. The sulfur atom, in particular, can engage in various non-covalent interactions with biological targets, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. Furthermore, the thiomorpholine ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or morpholine (B109124), to modulate properties like lipophilicity, metabolic stability, and target affinity.

Elucidation of Molecular Targets and Biological Pathways

Research into thiomorpholine-2-carboxylate derivatives has led to the identification of several molecular targets. One notable area of investigation is their potential as anticancer agents. Certain derivatives have been found to target key proteins involved in cancer cell proliferation and survival. For example, studies have suggested that these compounds can inhibit specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking the activity of these kinases, the compounds can disrupt the communication networks that drive cancer growth. Further research aims to fully elucidate the complex biological pathways modulated by these compounds to better understand their therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of thiomorpholine-2-carboxylate derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For instance, modifications to the substituent at the nitrogen atom of the thiomorpholine ring can significantly affect potency and selectivity. Similarly, altering the ester group of the carboxylate can influence the compound's pharmacokinetic properties. Through extensive SAR studies, researchers can identify the key structural features required for optimal interaction with the target, leading to the design of more potent and selective drug candidates.

Influence of Thiomorpholine Ring on Pharmacophore Design and Biological Interactions

The thiomorpholine ring plays a critical role in pharmacophore design. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The non-planar, chair-like conformation of the thiomorpholine ring provides a rigid scaffold that can orient key functional groups in a precise spatial arrangement for optimal interaction with a biological target. The sulfur atom can act as a hydrogen bond acceptor and also participate in favorable sulfur-aromatic interactions. The nitrogen atom can be a hydrogen bond donor or acceptor and provides a point for further chemical modification to fine-tune the compound's properties. These features make the thiomorpholine ring a versatile component in the design of new pharmacophores for a wide range of biological targets.

Q & A

Q. What are the recommended synthetic routes for Methyl Thiomorpholine-2-carboxylate, and how can reaction efficiency be optimized?

A plausible synthesis involves coupling thiomorpholine-2-carboxylic acid with methanol via esterification, using reagents like thionyl chloride (SOCl₂) or acid catalysts. For example, analogous syntheses of methyl thiophene carboxylates involve refluxing carboxylic acids with methanol and SOCl₂ to form esters . Optimization includes monitoring reaction time, temperature (e.g., reflux at 80°C), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate the product.

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbonyl/thioether functionalities.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify C, H, N, and S content to validate purity .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL/SHELXS) can refine structural parameters .

Q. What stability and storage conditions are required for this compound?

The compound is likely stable under inert atmospheres and low humidity, based on stability data for thiophene carboxylates . Store at 2–8°C in airtight containers, avoiding strong oxidizers, acids, or bases to prevent decomposition into sulfur oxides or CO₂ .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Discrepancies in NMR shifts or X-ray data may arise from conformational flexibility or crystal packing effects. Strategies include:

- DFT Calculations : Compare experimental NMR shifts with computed spectra.

- Twinned Data Refinement : Use SHELXL for high-resolution or twinned macromolecular data to improve model accuracy .

- Paramagnetic Quenching : For ambiguous proton environments, employ shift reagents or variable-temperature NMR.

Q. What methodologies are effective for studying the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Nucleophilic Substitution : React with amines or alcohols under basic conditions (e.g., KOH/18-crown-6 in acetonitrile), monitoring progress via TLC .

- Oxidation Studies : Use oxidizing agents (e.g., mCPBA) to target the thioether moiety, characterizing sulfoxide/sulfone products via IR and MS .

- Kinetic Analysis : Employ stopped-flow spectroscopy or HPLC to determine rate constants and mechanistic pathways.

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., logP) with observed bioactivity .

- MD Simulations : Assess conformational stability in aqueous or lipid environments to predict pharmacokinetics.

Safety and Environmental Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation; ensure airborne levels remain below occupational exposure limits .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How can researchers address low yields or irreproducible results in the synthesis of this compound derivatives?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Scale-Up Challenges : Optimize stirring efficiency and heat transfer for larger batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.